

## Physicochemical properties of sitosterol sulfate trimethylamine

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Compound of Interest

Compound Name: Sitosterol sulfate (trimethylamine)

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An In-depth Technical Guide on the Physicochemical Properties and Analysis of Sitosterol Sulfate Trimethylamine

Disclaimer: The compound "sitosterol sulfate trimethylamine" is not described as a standard entity in the reviewed scientific literature. This guide addresses the physicochemical properties of its constituent components: the sitosterol sulfate anion and the trimethylammonium cation. The experimental protocols provided are based on established methods for the synthesis and analysis of related sterol sulfates.

## **Core Physicochemical Properties**

Sitosterol sulfate trimethylamine is understood as an ionic salt formed between the acidic sitosterol sulfate and the basic trimethylamine. The properties of the resulting salt would be a composite of its constituent ions.

#### **β-Sitosterol: The Sterol Core**

β-Sitosterol is the precursor sterol for the sitosterol sulfate anion. It is the most abundant phytosterol in the human diet and shares structural similarity with cholesterol.[1] It is a white, waxy powder with a characteristic odor.[2]

Table 1: Physicochemical Properties of β-Sitosterol



Property	Value	Reference
Molecular Formula	C29H50O	[2][3]
Molecular Weight	~414.7 g/mol	[3]
Melting Point	139–142 °C	[2]
Appearance	White, waxy powder	[2]
Solubility	Soluble in alcohols; Hydrophobic	[2]

| PubChem CID | 222284 |[2][3] |

### **Trimethylamine: The Cation**

Trimethylamine (TMA) is a flammable, colorless gas at standard temperature and pressure, typically handled as a compressed liquid or an aqueous solution.[4][5][6] It has a potent, fishy odor at low concentrations, which becomes more ammonia-like at higher levels.[5][6][7] As a base, it reacts with the acidic sulfate group of sitosterol sulfate to form the trimethylammonium cation, [CH<sub>3</sub>]<sub>3</sub>NH<sup>+</sup>.

Table 2: Physicochemical Properties of Trimethylamine (TMA)

Property	Value	Reference
Molecular Formula	C <sub>3</sub> H <sub>9</sub> N	[5][8]
Molecular Weight	59.11 g/mol	[7][8]
Boiling Point	3–4 °C	[4][8]
Melting Point	-117 °C	[4][8]
Density	0.63 g/mL (at 20 °C)	[4][8]
Appearance	Colorless gas or liquid	[6][7]
Odor	Pungent, fishy, ammoniacal	[4][7]
Solubility in Water	Miscible / Soluble	[5][8]
·		



| Basicity (pKb) | 4.19 |[5] |

### **Experimental Protocols**

The following sections detail generalized protocols for the synthesis and analysis of sterol sulfates, which are applicable to sitosterol sulfate trimethylamine.

#### Protocol for Synthesis of a Sterol Sulfate Salt

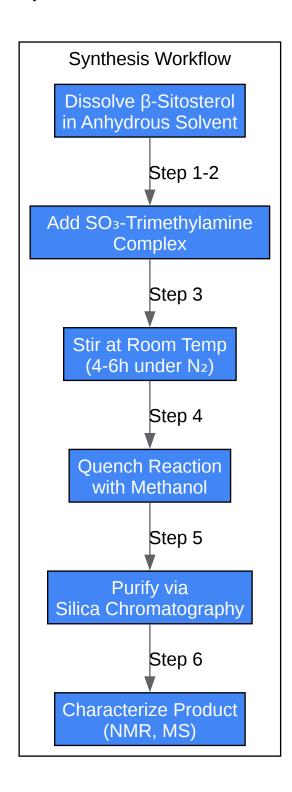
This protocol is adapted from a standard method for the sulfation of sterols using a sulfur trioxide-amine complex.[9] The reaction of β-sitosterol with a sulfur trioxide-trimethylamine complex would directly yield the target compound.

#### Methodology:

- Dissolution: Dissolve 100 mg of  $\beta$ -sitosterol in 10 mL of an anhydrous polar aprotic solvent (e.g., N,N-dimethylformamide or pyridine) in a dry, nitrogen-flushed flask.
- Sulfation: Add a 1.5 molar equivalent of a sulfur trioxide-trimethylamine complex (SO₃·N(CH₃)₃) to the solution. This complex serves as the sulfating agent.
- Reaction: Stir the mixture at room temperature under a nitrogen atmosphere for 4-6 hours.
   Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting sterol is consumed.
- Quenching: Carefully quench the reaction by the slow addition of 5 mL of methanol.
- Purification:
  - Remove the solvent under reduced pressure.
  - Redissolve the residue in a minimal amount of a suitable solvent mixture (e.g., chloroformmethanol).
  - Purify the crude product by silica gel column chromatography to isolate the sitosterol sulfate trimethylamine salt.



Characterization: Confirm the structure and purity of the final product using <sup>1</sup>H-NMR, <sup>13</sup>C-NMR, and mass spectrometry.



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Caption: Workflow for the synthesis of sitosterol sulfate trimethylamine.

#### **Protocol for Analysis of Sterol Sulfates**

The analysis of sterol sulfates can be performed directly using liquid chromatography or indirectly using gas chromatography after chemical modification.[10][11]

Methodology 1: Direct Analysis via UPLC-MS/MS Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a sensitive method for analyzing intact sterol sulfates from biological or synthetic mixtures.[9][12]

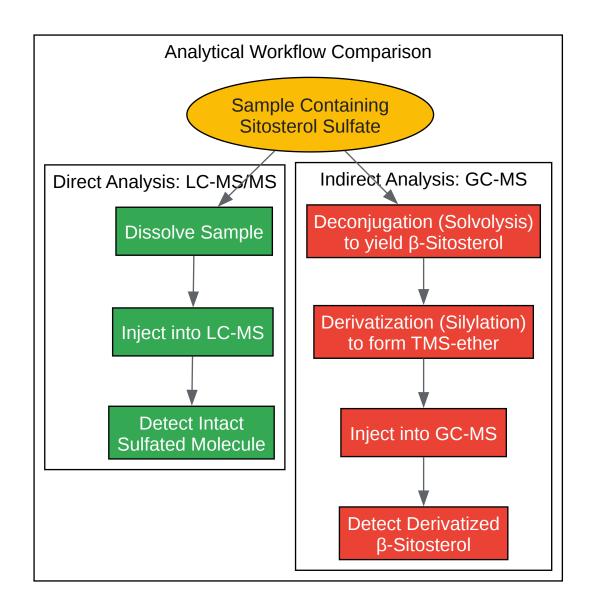
- Sample Preparation: Dissolve the purified sample or crude extract in a suitable solvent (e.g., methanol or acetonitrile).
- Chromatography: Inject the sample onto a reverse-phase column (e.g., C18). Elute the analyte using a gradient of mobile phases, such as water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
- Mass Spectrometry:
  - Use an electrospray ionization (ESI) source in negative ion mode.
  - Monitor for the molecular ion [M-H]<sup>-</sup> of sitosterol sulfate.
  - Perform fragmentation (MS/MS) to detect the characteristic loss of the sulfate group (-SO<sub>3</sub>), which results in a product ion at m/z 97 (HSO<sub>4</sub><sup>-</sup>) or the desulfated sterol fragment.
     [9][12]

Methodology 2: Indirect Analysis via GC-MS Gas chromatography-mass spectrometry (GC-MS) requires cleavage of the sulfate group (deconjugation) followed by derivatization to increase volatility.[10][13]

- Deconjugation (Solvolysis):
  - Dissolve the sample in a solvent mixture such as acidified ethyl acetate.
  - Heat the mixture (e.g., at 40-50°C) for 1-2 hours to cleave the sulfate ester bond, yielding free β-sitosterol.



- Derivatization (Silylation):
  - Evaporate the solvent and add a silylating agent (e.g., BSTFA with 1% TMCS).
  - Heat at 60-70°C for 30 minutes to convert the hydroxyl group of β-sitosterol into a trimethylsilyl (TMS) ether.
- GC-MS Analysis:
  - Inject the derivatized sample into the GC-MS.
  - The resulting mass spectrum will correspond to the TMS-derivatized β-sitosterol, which can be identified by its characteristic fragmentation pattern and retention time.[10]





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Caption: Comparison of direct (LC-MS) and indirect (GC-MS) analytical workflows.

## **Biological Activity and Potential Signaling Pathways**

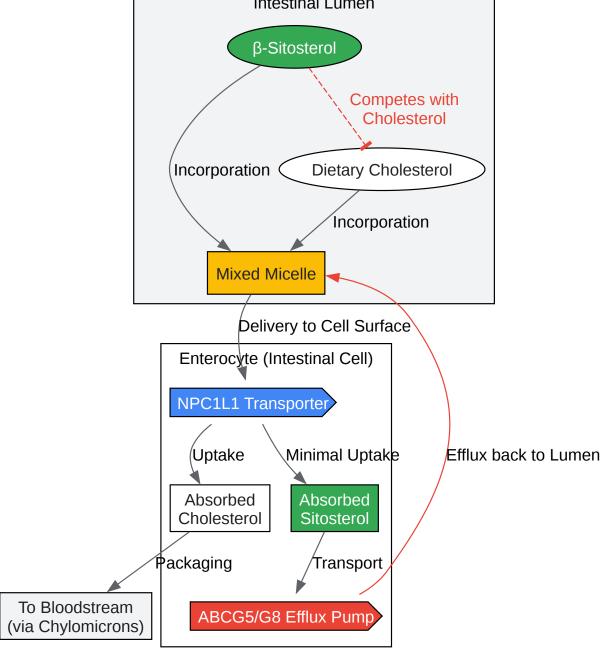
The biological activity of sitosterol sulfate is primarily attributed to the sitosterol moiety. Phytosterols, including  $\beta$ -sitosterol, are well-known for their ability to modulate cholesterol metabolism.[14][15]

The primary mechanism of action is the competitive inhibition of cholesterol absorption in the small intestine.[16] Because of their structural similarity to cholesterol, phytosterols displace cholesterol from micelles, which are essential for its transport to the intestinal wall.[14] This reduces the amount of cholesterol that can be absorbed by enterocytes through the Niemann-Pick C1-Like 1 (NPC1L1) transporter.[16] Once inside the enterocyte, any absorbed phytosterols are actively pumped back into the intestinal lumen by the ATP-binding cassette transporters ABCG5 and ABCG8, further limiting their systemic bioavailability.[16]

The sulfated form, particularly sodium  $\beta$ -sitosteryl sulfate, has been shown to interact with and fluidize phospholipid bilayers, suggesting it may influence the properties and functions of cell membranes.[17]



# Mechanism of Cholesterol Absorption Inhibition by Sitosterol Intestinal Lumen



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Caption: Sitosterol competes with cholesterol for micellar incorporation and absorption.



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